REACTION_CXSMILES
|
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].C([Sn](Cl)(Cl)Cl)[CH2:9][CH2:10][CH3:11].C[O-].[Na+].[CH3:19][O:20][C:21]1C=CC(O)=CC=1.C1(C=CC(O)=CC=1)[OH:29]>CCCCCCC.C(O)CO>[C:1]([O:6][CH2:7][CH2:19][O:20][C:21](=[O:29])[C:10]([CH3:9])=[CH2:11])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](Cl)(Cl)Cl
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solvent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated as in Example 1
|
Type
|
CUSTOM
|
Details
|
Methanol, heptane, and excess methyl methacrylate were removed from the crude product
|
Type
|
CUSTOM
|
Details
|
To remove
|
Type
|
CUSTOM
|
Details
|
the tin catalyst and polymerization inhibitors
|
Type
|
WASH
|
Details
|
was washed twice with 15% sodium hydroxide at 20% of batch weight
|
Type
|
WASH
|
Details
|
by washing the product with a 15% sodium chloride brine solution
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCOC(C(=C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].C([Sn](Cl)(Cl)Cl)[CH2:9][CH2:10][CH3:11].C[O-].[Na+].[CH3:19][O:20][C:21]1C=CC(O)=CC=1.C1(C=CC(O)=CC=1)[OH:29]>CCCCCCC.C(O)CO>[C:1]([O:6][CH2:7][CH2:19][O:20][C:21](=[O:29])[C:10]([CH3:9])=[CH2:11])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](Cl)(Cl)Cl
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solvent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated as in Example 1
|
Type
|
CUSTOM
|
Details
|
Methanol, heptane, and excess methyl methacrylate were removed from the crude product
|
Type
|
CUSTOM
|
Details
|
To remove
|
Type
|
CUSTOM
|
Details
|
the tin catalyst and polymerization inhibitors
|
Type
|
WASH
|
Details
|
was washed twice with 15% sodium hydroxide at 20% of batch weight
|
Type
|
WASH
|
Details
|
by washing the product with a 15% sodium chloride brine solution
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCOC(C(=C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |